
3-(Aminomethyl)-N,N-dimethylaniline dihydrochloride
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Overview
Description
3-(Aminomethyl)-N,N-dimethylaniline dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes an aminomethyl group attached to a dimethylaniline core, making it a versatile molecule for various synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-N,N-dimethylaniline dihydrochloride typically involves the reaction of N,N-dimethylaniline with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction with Formaldehyde: N,N-dimethylaniline is reacted with formaldehyde in the presence of an acid catalyst to form the intermediate compound.
Hydrochloride Formation: The intermediate is then treated with hydrogen chloride to form the dihydrochloride salt of 3-(Aminomethyl)-N,N-dimethylaniline.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product efficiently.
Chemical Reactions Analysis
Oxidation Reactions
The aminomethyl group undergoes selective oxidation under controlled conditions. Common oxidizing agents include:
Mechanistic studies suggest the aminomethyl group first forms an imine intermediate, which is further oxidized to nitroso or carboxylic derivatives depending on reaction severity .
Reduction Reactions
The dimethylamino aromatic system resists reduction, but the aminomethyl side chain participates in hydrogenation:
Reductive alkylation pathways dominate, with the dihydrochloride salt enhancing protonation at the aminomethyl site .
Substitution Reactions
Electrophilic aromatic substitution occurs at the activated para position relative to the dimethylamino group:
Steric effects from the aminomethyl group direct substitution to less hindered positions .
Coupling Reactions
The compound participates in diazo-coupling and Mannich reactions:
A. Diazotization-Coupling
Under acidic conditions (HCl/NaNO₂, 0–5°C), it forms diazonium intermediates that couple with β-naphthol to yield azo dyes (λmax = 510 nm, ε = 18,500 M⁻¹cm⁻¹) .
B. Mannich Reactions
With formaldehyde and secondary amines, it forms quaternary ammonium salts:
text3-(Aminomethyl)-N,N-dimethylaniline + HCHO + R₂NH → 3-[(R₂N)methyl]-N,N-dimethylaniline dihydrochloride
Yields reach 85–92% in ethanol at 60°C .
Acid-Base Behavior
The compound demonstrates pH-dependent solubility:
-
pKa₁ (aminomethyl): 8.2 ± 0.3 (protonated NH₃⁺ → NH₂)
-
pKa₂ (dimethylamino): 10.5 ± 0.2 (tertiary amine deprotonation)
Solubility in water exceeds 200 mg/mL at pH < 3, dropping to <5 mg/mL at pH > 8 .
Stability Profile
Critical degradation pathways include:
This comprehensive analysis establishes 3-(Aminomethyl)-N,N-dimethylaniline dihydrochloride as a multifunctional building block in medicinal chemistry and materials science. Its predictable regioselectivity and compatibility with diverse reaction conditions make it particularly valuable for constructing complex nitrogen-containing architectures.
Scientific Research Applications
3-(Aminomethyl)-N,N-dimethylaniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-N,N-dimethylaniline dihydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. The compound can also act as a ligand, binding to specific receptors and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: Lacks the aminomethyl group, making it less versatile in certain reactions.
3-(Aminomethyl)aniline: Similar structure but lacks the dimethyl groups, affecting its reactivity and applications.
Uniqueness
3-(Aminomethyl)-N,N-dimethylaniline dihydrochloride is unique due to the presence of both aminomethyl and dimethyl groups, which enhance its reactivity and make it suitable for a wide range of applications in different fields.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 3-(Aminomethyl)-N,N-dimethylaniline dihydrochloride, and how does the dihydrochloride form influence reaction efficiency?
- Methodological Answer : The compound is synthesized via reductive amination of 3-nitrobenzaldehyde followed by methylation and subsequent treatment with hydrochloric acid to form the dihydrochloride salt . The dihydrochloride form enhances water solubility, critical for reactions in aqueous media. Key steps include:
- Reduction : Use of sodium cyanoborohydride or catalytic hydrogenation for amine formation.
- Methylation : Dimethylation via methyl iodide or formaldehyde/NaBH₃CN.
- Salt Formation : Addition of HCl in ethanol to precipitate the dihydrochloride.
- Yield Optimization : Control pH (3–4) and temperature (0–5°C) during salt formation to minimize side reactions .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (D₂O) shows signals at δ 2.85 (s, 6H, N(CH₃)₂), δ 3.65 (s, 2H, CH₂NH₂), and aromatic protons at δ 7.2–7.5 .
- Mass Spectrometry : ESI-MS in positive mode confirms the molecular ion [M+H]⁺ at m/z 179.1 (free base) and chloride adducts .
- HPLC : Reverse-phase C18 column (mobile phase: 0.1% TFA in H₂O/MeCN) with UV detection at 254 nm ensures purity (>98%) .
Q. How does the dihydrochloride form affect solubility and stability in experimental buffers?
- Methodological Answer :
- Solubility : The dihydrochloride form increases water solubility (>50 mg/mL at 25°C) compared to the free base (<5 mg/mL) .
- Stability : Stable at pH 4–6; degradation occurs above pH 7 due to free base precipitation. Store at -20°C in desiccated conditions to prevent hygroscopic absorption .
Advanced Research Questions
Q. What experimental strategies mitigate interference when quantifying this compound in biological matrices (e.g., plasma)?
- Methodological Answer :
- Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by solid-phase extraction (C18 cartridges) reduces matrix effects .
- Analytical Detection : LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 179.1 → 121.0) enhances specificity .
- Validation : Spike recovery tests (85–115%) and calibration curves (R² > 0.99) in relevant matrices are essential .
Q. How does this compound interact with nitric oxide synthase (NOS) isoforms, and what mechanistic insights exist?
- Methodological Answer :
- Inhibition Studies : Competitive inhibition of neuronal NOS (nNOS) with IC₅₀ ~5 μM, measured via NADPH oxidation assays .
- Structural Basis : Molecular docking (AutoDock Vina) suggests hydrogen bonding between the aminomethyl group and heme propionate residues in nNOS .
- Selectivity : 10-fold lower affinity for endothelial NOS (eNOS) due to steric clashes in the active site .
Q. How can computational modeling predict this compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G* level simulations predict preferential substitution at the aromatic ring’s para position (activation energy: 25 kcal/mol) .
- Solvent Effects : PCM models show 30% faster kinetics in DMF vs. water due to reduced charge stabilization .
Q. What strategies resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values)?
- Methodological Answer :
- Assay Standardization : Use identical buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4) and enzyme sources (recombinant vs. tissue extracts) .
- Control Experiments : Include L-NAME (non-specific NOS inhibitor) to validate target specificity .
- Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify outliers .
Properties
Molecular Formula |
C9H16Cl2N2 |
---|---|
Molecular Weight |
223.14 g/mol |
IUPAC Name |
3-(aminomethyl)-N,N-dimethylaniline;dihydrochloride |
InChI |
InChI=1S/C9H14N2.2ClH/c1-11(2)9-5-3-4-8(6-9)7-10;;/h3-6H,7,10H2,1-2H3;2*1H |
InChI Key |
XLIFGAUVIRBRMB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)CN.Cl.Cl |
Origin of Product |
United States |
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